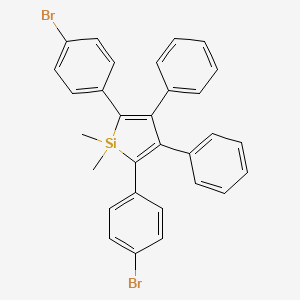
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Descripción general
Descripción
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole is a useful research compound. Its molecular formula is C30H24Br2Si and its molecular weight is 572.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescence and Electroluminescence
One of the key applications of silole compounds, including those similar to 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, is in the field of photoluminescence and electroluminescence. These compounds have been synthesized and characterized for their ability to emit bright green light both in solution and in solid state. Such properties are essential for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lee et al., 2004).
Optical and Electronic Properties
Another significant application area is the exploration of optical and electronic properties of silole derivatives. Studies have been conducted on their structure, absorption, and photoluminescent properties, revealing their potential as blue-emitting materials. This research is particularly relevant for the development of efficient electron-transporting materials for OLEDs (Kang et al., 2005).
Organic Semiconductors
Silole-based compounds have also been studied for their applications as organic semiconductors. Detailed quantum-chemical studies of their geometric structure and electronic properties demonstrate their potential as electron-transport materials in organic light-emitting devices. These studies provide insights into how molecular systems like siloles can significantly impact the performance of OLEDs (Risko et al., 2004).
Aggregation-Induced Emission (AIE)
Silole derivatives exhibit a unique phenomenon known as aggregation-induced emission (AIE), where they become more luminous when aggregated in poor solvents or in solid films. This property makes them suitable for applications in electroluminescent devices, such as non-doped organic light-emitting diodes (Jiang et al., 2012).
Propiedades
IUPAC Name |
2,5-bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2Si/c1-33(2)29(23-13-17-25(31)18-14-23)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(33)24-15-19-26(32)20-16-24/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHPPFVYCIHQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


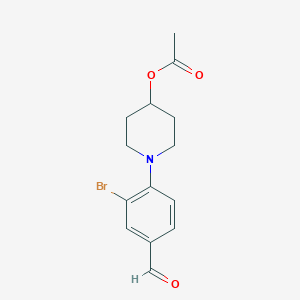
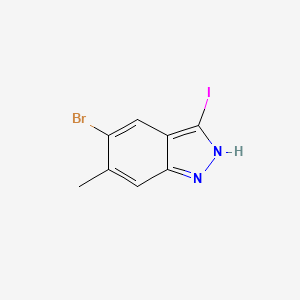


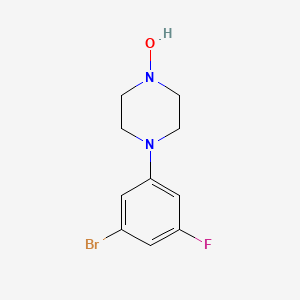

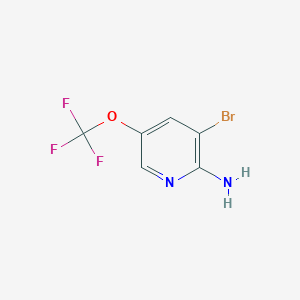
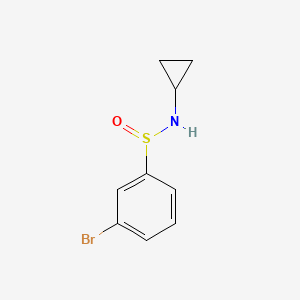
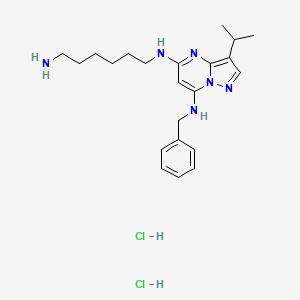
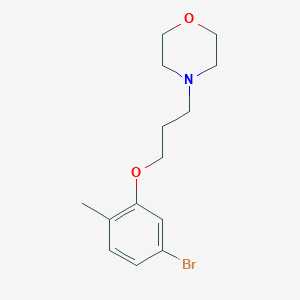
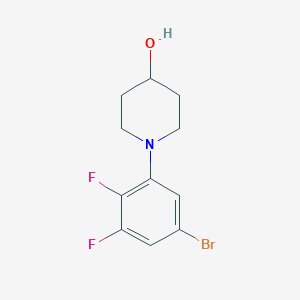
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
